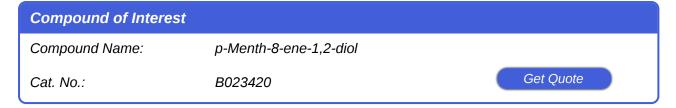


Spectroscopic Analysis of p-Menth-8-ene-1,2diol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **p-Menth-8-ene-1,2-diol**, a monoterpenoid obtainable through the biotransformation of limonene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

p-Menth-8-ene-1,2-diol (also known as limonene-1,2-diol) is a vicinal diol derivative of limonene. The stereochemistry of the compound is dependent on the starting material and the biocatalyst used in its synthesis. A commonly synthesized and studied stereoisomer is (1S,2S,4R)-**p-Menth-8-ene-1,2-diol**.

Table 1: General Properties of p-Menth-8-ene-1,2-diol

Property	Value	Reference
Molecular Formula	C10H18O2	[1][2]
Molecular Weight	170.25 g/mol	[1]
CAS Number	57457-97-3	[2]
Appearance	Oil	[2]



Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **p-Menth-8-ene-1,2-diol**. This data is crucial for the structural elucidation and confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The biotransformation of limonene to **p-Menth-8-ene-1,2-diol** has been characterized using 1D and 2D NMR techniques.

Table 2: ¹H NMR Spectroscopic Data of (1S,2S,4R)-p-Menth-8-ene-1,2-diol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 3: 13C NMR Spectroscopic Data of (1S,2S,4R)-p-Menth-8-ene-1,2-diol

Chemical Shift (δ) ppm	Assignment	
Data not available in search results		

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **p-Menth-8-ene-1,2-diol** is expected to show characteristic absorptions for the hydroxyl (-OH) and alkene (C=C) functional groups.

Table 4: FT-IR Spectroscopic Data of p-Menth-8-ene-1,2-diol



Wavenumber (cm ⁻¹)	Assignment
~3400 (broad)	O-H stretch
~3080	=C-H stretch
~2930	C-H stretch (sp³)
~1645	C=C stretch
~1100	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of **p-Menth-8-ene-1,2-diol** would be expected to show a molecular ion peak corresponding to its molecular weight.

Table 5: Mass Spectrometry Data of p-Menth-8-ene-1,2-diol

m/z	Relative Intensity (%)	Assignment
170	Data not available	[M]+
Other fragments not available		

Experimental Protocols

Detailed experimental protocols are essential for the replication of results and for the validation of analytical methods. The following are representative protocols for the spectroscopic analysis of **p-Menth-8-ene-1,2-diol**.

NMR Spectroscopy

 1 H and 13 C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for 1 H and 100 MHz for 13 C.

 Sample Preparation: The sample of p-Menth-8-ene-1,2-diol is dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) containing tetramethylsilane (TMS) as



an internal standard.

 Data Acquisition: ¹H NMR spectra are acquired with a set number of scans, and chemical shifts are reported in parts per million (ppm) relative to TMS. ¹³C NMR spectra are similarly acquired and referenced.

FT-IR Spectroscopy

Infrared spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrophotometer.

- Sample Preparation: A thin film of the neat oily sample of p-Menth-8-ene-1,2-diol is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

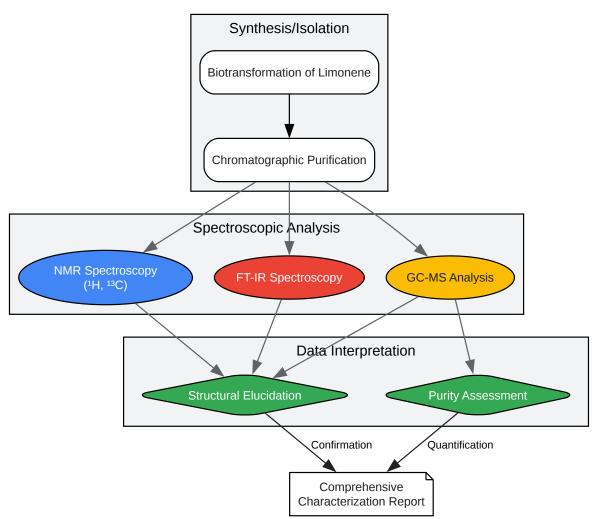
GC-MS analysis is commonly used for the identification and quantification of volatile compounds like monoterpenoids.

- Instrumentation: An Agilent gas chromatograph coupled to a mass selective detector is a common setup.
- Chromatographic Conditions: A capillary column such as a DB-5 or HP-5MS is typically used. The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) to ensure separation of components. Helium is used as the carrier gas.
- Mass Spectrometry Conditions: The mass spectrometer is operated in electron ionization
 (EI) mode at 70 eV. The mass spectra are recorded over a specific m/z range (e.g., 40-500
 amu). Identification of p-Menth-8-ene-1,2-diol is achieved by comparing its retention time
 and mass spectrum with that of a reference standard or with library data.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of **p-Menth-8-ene-1,2-diol**.





Spectroscopic Analysis Workflow for p-Menth-8-ene-1,2-diol

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Caption: A flowchart illustrating the synthesis, purification, and spectroscopic analysis of **p-Menth-8-ene-1,2-diol**.

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